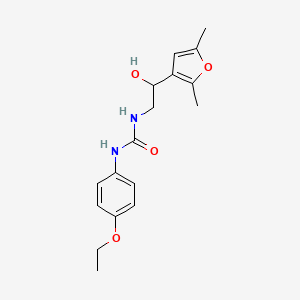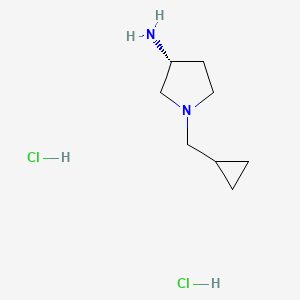
(R)-1-(Cyclopropylmethyl)pyrrolidin-3-amin Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride" is a derivative of pyrrolidine, which is a five-membered lactam (a cyclic amide). Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of bioactive molecules and pharmaceutical agents. The compound contains a cyclopropylmethyl group attached to the nitrogen atom of the pyrrolidine ring, which could potentially influence its biological activity and pharmacokinetic properties.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic routes. One such method involves the Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines, followed by in situ lactamization and dealkoxycarbonylation to yield substituted pyrrolidin-2-ones . This method demonstrates the versatility of donor–acceptor cyclopropanes in the synthesis of nitrogen-containing heterocycles, which could be further functionalized to obtain compounds like "(R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride."
Another approach to synthesizing enantiomerically pure pyrrolidines is through 1,3-dipolar cycloadditions, as shown by the stereospecific synthesis of pyrrolidines with varied configurations using sugar-derived enones . This method emphasizes the importance of stereocontrol in the synthesis of chiral pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing a nitrogen atom. The substitution pattern on the pyrrolidine ring, such as the cyclopropylmethyl group in "(R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride," can significantly affect the molecule's stereochemistry and, consequently, its biological activity. The strict stereocontrol exerted by the stereogenic center in the synthesis of pyrrolidines is crucial for obtaining the desired enantiomer .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including ring-opening cyclization reactions. For instance, alkylidenecyclopropyl ketones can react with amines to form trisubstituted pyrroles, suggesting that the cyclopropyl group can be involved in ring transformations under certain conditions . This reactivity could be relevant when considering the chemical behavior of "(R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride" under different synthetic or metabolic scenarios.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents, such as the cyclopropylmethyl group, can affect these properties and the compound's overall reactivity. While the specific properties of "(R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride" are not detailed in the provided papers, the general principles of structure-property relationships in pyrrolidine derivatives can be applied to predict its behavior .
Wissenschaftliche Forschungsanwendungen
JAK1-Inhibition
(R)-1-(Cyclopropylmethyl)pyrrolidin-3-amin Dihydrochlorid: wurde als JAK1-selektiver Inhibitor untersucht. Forscher entwickelten ihn auf der Grundlage der strukturellen Kombination von Tofacitinibs 7-Deazapurin und 5-Azaspiro[2.4]heptan-7-amin. Die Verbindung, insbesondere (R)-3-(7-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitril (bezeichnet als (R)-6c), zeigte einen beeindruckenden IC50-Wert von 8,5 nM gegen JAK1 mit einem Selektivitätsindex von 48 gegenüber JAK2. In-vitro-ADME- (Absorption, Distribution, Metabolismus und Exkretion), hERG- (human ether-a-go-go-related gene) Studien, Kinase-Profiling und pharmakokinetische Tests wurden durchgeführt, um ihn als Leitstruktur zu optimieren. Darüber hinaus bestätigten In-vivo-Studien an Mäusen und Ratten seine Wirksamkeit in Modellen für kollageninduzierte Arthritis (CIA) und Adjuvans-induzierte Arthritis (AIA) .
a. Neurowissenschaften: Angesichts seiner einzigartigen Struktur könnten Forscher untersuchen, ob this compound die neuronale Funktion, die Neurotransmitterfreisetzung oder den Neuroschutz beeinflusst.
b. Antivirale Eigenschaften: In Anbetracht der Rolle der JAK-STAT-Signalgebung bei antiviralen Reaktionen könnte diese Verbindung als potenzielles antivirales Mittel untersucht werden.
c. Entzündung und Immunmodulation: Über die JAK1-Inhibition hinaus könnte es Immunreaktionen, Zytokinproduktion oder Entzündungspfade beeinflussen.
d. Chemische Biologie: Forscher könnten seine Wechselwirkungen mit zellulären Proteinen, Rezeptoren oder Enzymen untersuchen.
e. Arzneimittelentwicklung: Als Gerüst könnte es die Entwicklung neuartiger Verbindungen mit unterschiedlichen pharmakologischen Aktivitäten inspirieren.
Fazit
This compound: verspricht vielversprechend in der JAK1-Inhibition, aber weitere Untersuchungen sind erforderlich, um sein volles Potenzial in verschiedenen wissenschaftlichen Bereichen zu erschließen . 🌟
Eigenschaften
IUPAC Name |
(3R)-1-(cyclopropylmethyl)pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-8-3-4-10(6-8)5-7-1-2-7;;/h7-8H,1-6,9H2;2*1H/t8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWOHQXDOOJSBC-YCBDHFTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2CC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

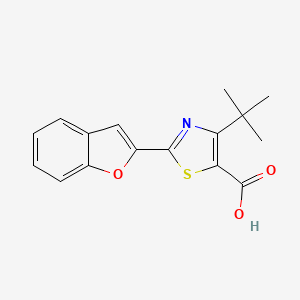
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)
![3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2507927.png)
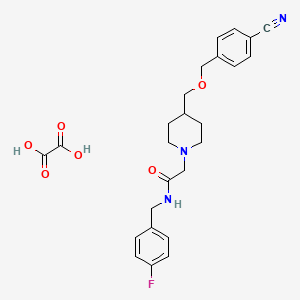
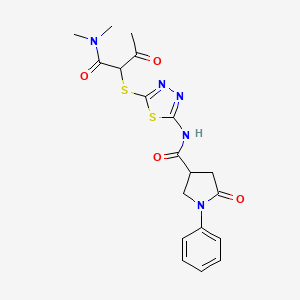
![benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2507932.png)
![4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2507933.png)
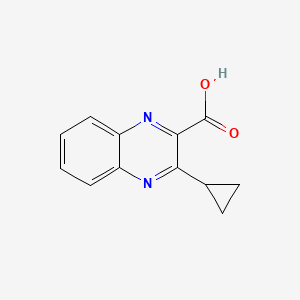
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2507935.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime](/img/structure/B2507937.png)

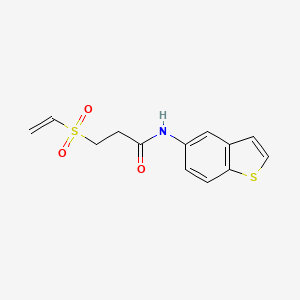
![4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2507942.png)
